[2-(dimethylamino)ethyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes a dimethylaminoethyl group and a trifluoromethyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the attachment of the dimethylaminoethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various compounds.
Memantine: Used in neurological research and as a model for screening antipsychotic compounds.
Uniqueness
What sets 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective.
Properties
Molecular Formula |
C10H17F3N4 |
---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H17F3N4/c1-16(2)5-4-14-7-8-6-9(10(11,12)13)15-17(8)3/h6,14H,4-5,7H2,1-3H3 |
InChI Key |
NMVRWYUVRSRTTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CNCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.